4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid
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Overview
Description
4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a fluoro-substituted phenyl ring, and a piperidine moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Heck reaction, where a halogenated benzoic acid derivative reacts with a suitable alkene in the presence of a palladium catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Substitution: The piperidine moiety is incorporated through a nucleophilic substitution reaction, where the fluoro-substituted intermediate reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the cyano group to an amine.
Substitution: The fluoro and cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural features make it a candidate for developing advanced materials, such as organic semiconductors or liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The cyano group and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-cyano-2-(2-fluorophenyl)ethenyl]benzoic acid: Lacks the piperidine moiety, which may affect its binding properties and reactivity.
4-[(E)-1-cyano-2-(4-piperidin-1-ylphenyl)ethenyl]benzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid is unique due to the combination of its cyano group, fluoro-substituted phenyl ring, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(2-fluoro-4-piperidin-1-ylphenyl)ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-20-13-19(24-10-2-1-3-11-24)9-8-17(20)12-18(14-23)15-4-6-16(7-5-15)21(25)26/h4-9,12-13H,1-3,10-11H2,(H,25,26)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCEBSFUUOFKU-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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